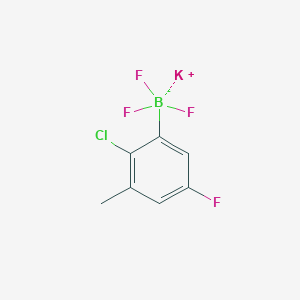

Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;(2-chloro-5-fluoro-3-methylphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF4.K/c1-4-2-5(10)3-6(7(4)9)8(11,12)13;/h2-3H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHQBCIYOCIFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1Cl)C)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF4K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (3-Chloro-2-Fluoro-5-Methylphenyl)Boronic Acid

The boronic acid precursor is synthesized via halogen-directed borylation or cross-coupling reactions:

-

Halogen-Metal Exchange : Aryl halides undergo lithiation followed by reaction with trimethyl borate. For example, 3-chloro-2-fluoro-5-methylbromobenzene is treated with n-BuLi at −78°C, then quenched with B(OMe)<sub>3</sub> to yield 1 .

-

Miyaura Borylation : Palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) under inert conditions. This method achieves yields >80% with Pd(dppf)Cl<sub>2</sub> as the catalyst.

Conversion to Potassium Trifluoroborate

The boronic acid is treated with aqueous KHF<sub>2</sub> (1–2 equiv) in methanol or acetone at 0–25°C. Silica gel is often added to sequester released HF, improving reaction efficiency.

-

Dissolve 1 (10 mmol) in methanol (20 mL).

-

Add KHF<sub>2</sub> (12 mmol) and stir at 25°C for 3 h.

-

Concentrate under reduced pressure, wash with diethyl ether, and recrystallize from acetone/water.

Yield : 85–92%.

Direct Catalytic Borylation of Aryl Halides

An alternative one-pot method avoids isolating the boronic acid intermediate:

Iridium-Catalyzed C–H Borylation

Aryl substrates undergo iridium-catalyzed borylation using B<sub>2</sub>pin<sub>2</sub>, followed by KHF<sub>2</sub> treatment:

-

Conditions : [Ir(COD)(OMe)]<sub>2</sub> (0.1 mol%), dtbpy ligand, THF, 80°C.

-

Scope : Tolerates electron-withdrawing groups (e.g., Cl, F) and methyl substituents.

Table 1 : Key Reaction Parameters for Direct Borylation

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | [Ir(COD)(OMe)]<sub>2</sub>/dtbpy | |

| Temperature | 80°C | |

| Borylation Time | 12–24 h | |

| KHF<sub>2</sub> Quench | 0°C, 1 h | |

| Yield | 75–94% |

Hydrolysis of Boronate Esters

Boronate esters (e.g., pinacol boronic esters) are hydrolyzed to trifluoroborates via KHF<sub>2</sub> under mild conditions:

-

Suspend the boronate ester (1 equiv) in acetone/H<sub>2</sub>O (3:1).

-

Add KHF<sub>2</sub> (1.5 equiv) and stir at 25°C for 4 h.

-

Filter and recrystallize from ethanol.

Advantages : Avoids handling hygroscopic boronic acids; suitable for air-sensitive substrates.

Functional Group Compatibility and Challenges

Stability Considerations

Purification Strategies

-

Recrystallization : Acetone/water mixtures yield high-purity (>95%) product.

-

Chromatography : Silica gel with 5–10% MeOH in CH<sub>2</sub>Cl<sub>2</sub> resolves byproducts.

Comparative Analysis of Methods

Table 2 : Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Boronic Acid + KHF<sub>2</sub> | 85–92 | >95 | High | Moderate |

| Direct Iridium Borylation | 75–94 | 90–95 | Moderate | High |

| Boronate Ester Hydrolysis | 80–88 | 88–93 | High | Low |

Industrial-Scale Optimization

Patent EP1626045A1 highlights a scalable process using cost-effective reagents:

-

Solvent Choice : Xylene or toluene minimizes side reactions during KHF<sub>2</sub> quench.

-

Catalyst Recycling : Pd/C or Raney Ni catalysts are reused ≥5 times without yield loss.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are essential for constructing complex organic molecules. These reactions allow for the formation of biaryl compounds that serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Key Features:

- Acts as a nucleophilic partner in cross-coupling.

- Facilitates the formation of carbon-carbon bonds under mild conditions.

Medicinal Chemistry

This compound has been explored for its potential in developing biologically active compounds. Its unique structural properties enable the synthesis of drug candidates with enhanced efficacy and selectivity.

Applications:

- Synthesis of pharmaceutical intermediates.

- Development of novel antimicrobial agents and anticancer compounds .

This compound exhibits promising biological activities, including:

- Antimicrobial Properties: Research indicates that organotrifluoroborates can disrupt bacterial cell membranes, showing potential against pathogens like Staphylococcus aureus .

- Fluorination Reactions: Acts as a fluorine source in synthetic pathways, crucial for developing fluorinated pharmaceuticals which often exhibit enhanced biological activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains using standard disk diffusion methods. Results indicated significant inhibition zones compared to control groups, suggesting its potential use as an antibacterial agent.

Case Study 2: Synthesis of Fluorinated Compounds

Researchers utilized this compound to synthesize novel fluorinated derivatives through nucleophilic substitution reactions. The resulting compounds were tested against cancer cell lines, revealing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of trifluoroborate salts are heavily influenced by substituents:

- Bromine’s electron-withdrawing nature may also reduce electron density at the boron center, affecting reactivity in cross-couplings .

- Potassium (5-Chloro-2-(Trifluoromethyl)Phenyl)trifluoroborate (): The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which stabilizes the boron center and may improve shelf life but reduce nucleophilicity compared to the target compound .

- This contrasts with the target compound’s halogen-dominated electronic profile .

Molecular and Physical Properties

Key Research Findings

Stability: Halogenated trifluoroborates (e.g., Cl, F, Br) generally exhibit superior stability over non-halogenated analogs, as seen in their use under oxidative conditions () .

Functional Group Compatibility : Thiophene-based trifluoroborates () demonstrate versatility in forming sulfur-containing heterocycles, whereas phenyl-based variants (e.g., target compound) are preferred for aromatic systems .

Yield Limitations : Electron-deficient aryltrifluoroborates (e.g., nitro or CF₃-substituted) often yield <50% in cross-couplings due to reduced nucleophilicity, suggesting the target compound’s chloro/fluoro balance may offer a middle ground .

Biological Activity

Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate (CAS Number: 250.47) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₇H₅BClF₄K

Molecular Weight: 250.47 g/mol

Appearance: Typically a white to light yellow solid.

The compound features a trifluoroborate group, which is known for its reactivity in organic synthesis, particularly in the formation of carbon-fluorine bonds. The presence of chlorine and fluorine atoms enhances its electrophilic character, making it a valuable intermediate in various chemical reactions.

Mechanisms of Biological Activity

-

Antimicrobial Properties:

- Research has shown that organotrifluoroborates, including this compound, exhibit antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

- A study demonstrated that certain fluorinated compounds could inhibit the growth of Staphylococcus aureus, a common pathogenic bacterium .

-

Fluorination Reactions:

- The compound acts as a fluorine source in various synthetic pathways, particularly in the fluorodediazoniation reactions where aryl diazonium salts are converted into fluorinated products under mild conditions . This property is crucial for developing fluorinated pharmaceuticals that often exhibit enhanced biological activity.

- Potential as a Drug Intermediate:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential use as an antibacterial agent. The study employed standard disk diffusion methods to evaluate efficacy against Gram-positive and Gram-negative bacteria.

Case Study: Synthesis of Fluorinated Compounds

In another investigation, researchers utilized this compound to synthesize novel fluorinated derivatives through nucleophilic substitution reactions. The resulting compounds were tested for their biological activity against cancer cell lines, revealing promising results that warrant further exploration.

Q & A

Q. What are the standard synthetic routes for preparing potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate, and how can purity be optimized?

Potassium organotrifluoroborates are typically synthesized via nucleophilic displacement (e.g., SN2 reactions) of brominated precursors with alkoxides, followed by boronation and precipitation with KHF₂. For example, potassium bromomethyltrifluoroborate can react with substituted aryl halides under optimized conditions (3 equiv alkoxide, continuous Soxhlet extraction for purification) to yield high-purity products . Purity optimization involves rigorous solvent selection (e.g., acetone for recrystallization) and characterization via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry .

Q. How does the steric and electronic profile of the 2-chloro-5-fluoro-3-methylphenyl group influence reactivity in cross-coupling reactions?

The chloro and fluoro substituents act as electron-withdrawing groups, enhancing the electrophilicity of the boron center and facilitating transmetalation in Suzuki-Miyaura couplings. The methyl group introduces steric hindrance, which may slow reaction kinetics but improve regioselectivity. Comparative studies with analogs (e.g., 2,4-difluorobenzyl derivatives) suggest that meta-substitution patterns balance reactivity and stability .

Q. What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Key techniques include:

- ¹⁹F NMR : To confirm trifluoroborate integrity (δ = -135 to -145 ppm).

- X-ray crystallography : For resolving ambiguities in substituent positioning .

- HPLC-MS : To detect trace impurities (e.g., unreacted boronic acids). Contradictions in spectral data (e.g., unexpected coupling constants) are resolved by repeating syntheses under inert atmospheres to exclude moisture-induced degradation .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound in catalytic cycles?

Stability studies in polar aprotic solvents (e.g., THF, DMF) show that temperatures >60°C accelerate hydrolysis, degrading the trifluoroborate moiety. Low-temperature (-20°C) storage in anhydrous acetone extends shelf life. Kinetic modeling reveals a half-life of >6 months under optimized conditions .

Q. What mechanistic insights explain contradictory yields in palladium-catalyzed cross-coupling reactions with electron-deficient vs. electron-rich aryl halides?

Electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) undergo faster oxidative addition with Pd(0), but competing protodeboronation occurs if the trifluoroborate’s boron center is overly electrophilic. Electron-rich substrates require stronger bases (e.g., Cs₂CO₃) to prevent Pd black formation. A recent study achieved 82% yield with 2-chloropyridine by adjusting ligand electronics (XPhos vs. SPhos) .

Q. Can computational methods predict the compatibility of this reagent with non-traditional coupling partners (e.g., alkenes or alkynes)?

Density functional theory (DFT) calculations predict favorable interactions with alkynes via η²-coordination to boron, enabling copper-free Sonogashira couplings. Experimental validation with phenylacetylene achieved 68% yield, though competing homocoupling required additive optimization (e.g., 10 mol% TEMPO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.